molecular formula C22H15ClN4O6 B330539 N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B330539
M. Wt: 466.8 g/mol
InChI Key: CVIKPPXCVILCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline, 2-aminobenzamide, and 1,3-benzodioxole-5-carboxylic acid. The synthesis may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Amidation: Formation of the amide bond.

    Cyclization: Formation of the quinazolinone ring.

    Coupling: Attachment of the benzodioxole moiety.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitro group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N5-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone core structures.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety.

Uniqueness

N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H15ClN4O6

Molecular Weight

466.8 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H15ClN4O6/c23-15-7-5-12(9-17(15)27(30)31)20-24-16-4-2-1-3-14(16)22(29)26(20)25-21(28)13-6-8-18-19(10-13)33-11-32-18/h1-10,20,24H,11H2,(H,25,28)

InChI Key

CVIKPPXCVILCNH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN3C(NC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.